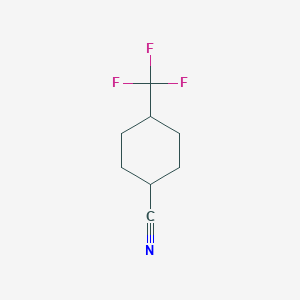

4-(Trifluoromethyl)cyclohexanecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Trifluoromethyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C8H10F3N . It is used for pharmaceutical testing .

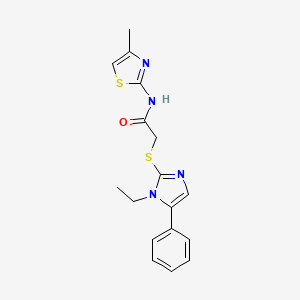

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cyclohexanecarbonitrile consists of a cyclohexane ring with a carbonitrile (CN) group and a trifluoromethyl (CF3) group attached .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)cyclohexanecarbonitrile has a molecular weight of 177.17 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyclohexanecarbonitrile derivatives have been utilized in the synthesis of complex organic molecules. For instance, the stereoselective synthesis of cyclohexanones through double Michael addition of malononitrile to disubstituted pentadienones, catalyzed by quinine, showcases the application of cyclohexanecarbonitrile structures in achieving high diastereoselectivity and enantiomeric excess in cyclohexanone derivatives (Fusco & Lattanzi, 2011).

Materials Science

In materials science, nitrogen-doped carbon nanotubes anchored on graphene substrates have been synthesized from azobis(cyclohexanecarbonitrile), demonstrating its role as a precursor in creating hierarchical nanostructures for applications such as lithium-ion batteries (Sridhar et al., 2015).

Catalysis

Cyclohexanecarbonitrile derivatives have also been explored in catalysis. For example, non-heme iron(II) complexes containing tripodal tetradentate nitrogen ligands have been studied for their application in alkane oxidation catalysis, illustrating the versatility of cyclohexanecarbonitrile structures in facilitating oxidative transformations (Britovsek et al., 2005).

Environmental Science

The identification of novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the Canadian Arctic beluga underscores the environmental relevance of cyclohexanecarbonitrile derivatives, highlighting the need for monitoring and understanding the impact of such compounds in ecosystems (Tomy et al., 2008).

Polymer Chemistry

Furthermore, cyclohexanecarbonitrile derivatives have been utilized in the synthesis and physical characterization of polymers, such as poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide, showcasing the potential for sustainable polymer production (Koning et al., 2001).

Safety and Hazards

4-(Trifluoromethyl)cyclohexanecarbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPXHDMPBNDCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)cyclohexanecarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)

![2,5-dichloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2982542.png)

![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)

![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)